molecular formula C8H12O2 B7820786 2,4-Hexadien-1-ol, 1-acetate

2,4-Hexadien-1-ol, 1-acetate

Cat. No.: B7820786
M. Wt: 140.18 g/mol
InChI Key: PXVKYPFROMBALG-UHFFFAOYSA-N
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Description

2,4-Hexadien-1-ol, 1-acetate, also known as (E,E)-2,4-hexadienyl acetate, is an organic compound with the molecular formula C8H12O2. It is characterized by the presence of two conjugated double bonds and an acetate ester functional group. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and as a flavor and fragrance agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Hexadien-1-ol, 1-acetate typically involves the esterification of 2,4-Hexadien-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are mixed and heated under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Hexadien-1-ol, 1-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Hexadien-1-ol, 1-acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in Diels-Alder reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Employed as a flavor and fragrance agent due to its pleasant odor

Mechanism of Action

The mechanism of action of 2,4-Hexadien-1-ol, 1-acetate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of conjugated double bonds and an acetate ester group, which imparts distinct chemical reactivity and physical properties. This makes it a versatile compound in organic synthesis and industrial applications .

Properties

IUPAC Name

hexa-2,4-dienyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-3-4-5-6-7-10-8(2)9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVKYPFROMBALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862683
Record name 2,4-Hexadien-1-ol, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1516-17-2
Record name 2,4-Hexadien-1-ol, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1516-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Hexadien-1-ol, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Hexadien-1-ol, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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